molecular formula C7H12F3N B1471800 (1-(Trifluoromethyl)cyclopentyl)methanamine CAS No. 1484648-81-8

(1-(Trifluoromethyl)cyclopentyl)methanamine

Cat. No. B1471800
CAS RN: 1484648-81-8
M. Wt: 167.17 g/mol
InChI Key: AJIVTQZQKQUVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)cyclopentyl)methanamine (1-TFCPM) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile compound with unique properties that make it suitable for a variety of experiments. 1-TFCPM can be used as a reagent, catalyst, or building block in organic synthesis, as well as a tool for studying the biochemical and physiological effects of compounds.

Scientific Research Applications

Crystallographic Studies

  • Molecular Structure Analysis : The compound "N-(2-Pyridylmethyleneamino)dehydroabietylamine" illustrates structural features relevant to (1-(Trifluoromethyl)cyclopentyl)methanamine. It shows classic chair and half-chair conformations in its cyclohexane rings, important for understanding molecular interactions and properties (Wu et al., 2009).

Cancer Research

  • Antitumor Activity : Studies on derivatives of similar compounds show significant antitumor activity against various human cancer cell lines. This indicates potential applications of this compound in developing new cancer treatments (Károlyi et al., 2012).
  • Novel Drug Candidates : Research into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are structurally related, has led to the discovery of promising new compounds with antidepressant-like activity, indicating similar potential for this compound (Sniecikowska et al., 2019).

Pharmacological Development

  • Synthesis of Novel Compounds : Research on the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides demonstrates the chemical versatility and potential for generating new pharmacologically active derivatives of this compound (Aghekyan et al., 2013).
  • Antimicrobial Properties : Derivatives of methanamine compounds, similar to this compound, have been developed with significant antibacterial and antifungal activities, opening avenues for new antimicrobial agents (Thomas et al., 2010).

properties

IUPAC Name

[1-(trifluoromethyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIVTQZQKQUVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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